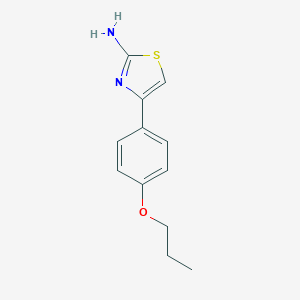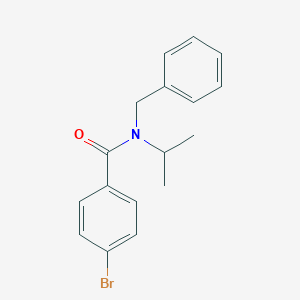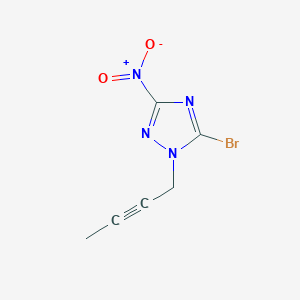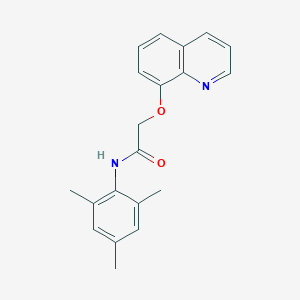![molecular formula C20H23N5O B360098 2-[[2-(4-Phénylpiperazin-1-yl)quinazolin-4-yl]amino]éthanol CAS No. 796887-98-4](/img/structure/B360098.png)
2-[[2-(4-Phénylpiperazin-1-yl)quinazolin-4-yl]amino]éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used as a downstream blocker of the Hedgehog signaling pathway, effectively inhibiting Gli-dependent transcription activity . This compound is significant in the field of cell signaling and has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
HPI 3 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in studies of the Hedgehog signaling pathway, which is crucial for cell differentiation and development.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases involving aberrant Hedgehog signaling.
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery.
Orientations Futures
While the compound has been synthesized and its physical and chemical properties have been analyzed, there is still much to learn about its potential applications. Future research could explore its biological effects in more detail, particularly its impact on the central nervous system . Additionally, its potential as a therapeutic agent in various diseases could be investigated .
Mécanisme D'action
HPI 3 exerts its effects by inhibiting the Hedgehog signaling pathway. It specifically targets and blocks Gli-dependent transcription activity, which is a downstream component of the pathway. This inhibition prevents the transcription of genes involved in cell proliferation and differentiation, making HPI 3 a potential therapeutic agent for conditions characterized by uncontrolled cell growth .
Analyse Biochimique
Biochemical Properties
It is known that quinazoline derivatives have distinct biopharmaceutical activities .
Cellular Effects
Quinazoline derivatives are known to have broad applications, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HPI 3 involves the preparation of a piperazinyl-quinazoline scaffold. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives as the nucleophile.
Final Functionalization: The final step involves the functionalization of the quinazoline-piperazine scaffold to introduce the desired substituents, such as phenyl groups.
Industrial Production Methods
Industrial production of HPI 3 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
HPI 3 undergoes various chemical reactions, including:
Oxidation: HPI 3 can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinazoline core, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and piperazines, which can be further functionalized for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
HPI 1: Another Hedgehog pathway inhibitor with a similar mechanism of action but different efficacy and specificity.
GANT-61: A compound that also inhibits Gli-dependent transcription but has a distinct chemical structure.
Cyclopamine: A naturally occurring Hedgehog pathway inhibitor with a different mode of action.
Uniqueness
HPI 3 is unique due to its specific inhibition of Gli-dependent transcription activity and its ability to selectively target the Hedgehog signaling pathway. Unlike HPI 1, HPI 3’s inhibitory activity is abolished by overexpression of Gli1 or Gli2, highlighting its specificity .
Propriétés
IUPAC Name |
2-[[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-15-10-21-19-17-8-4-5-9-18(17)22-20(23-19)25-13-11-24(12-14-25)16-6-2-1-3-7-16/h1-9,26H,10-15H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYROURTPDUTCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B360016.png)
![6-Amino-1-methyl-3-propyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B360064.png)
![3-amino-N-cyclopropyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B360066.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B360113.png)


![methyl 2-[({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B360127.png)

![5-[(biphenyl-4-yloxy)methyl]-1-(4-chlorophenyl)-1H-tetrazole](/img/structure/B360134.png)
![4-Chlorophenyl 3-amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B360137.png)
![N-[3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide](/img/structure/B360138.png)
![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B360139.png)